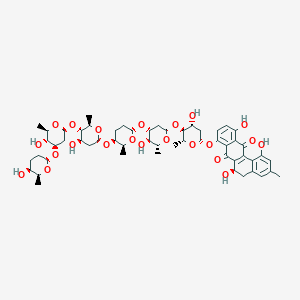

Landomycin A

Description

Contextualization of Landomycin A within the Angucycline Class of Polyketides

This compound is a natural product belonging to the landomycin family, a notable subgroup of the angucycline class of antibiotics. nih.gov Angucyclines are aromatic polyketides, a large and structurally diverse group of secondary metabolites produced by microorganisms, particularly bacteria from the genus Streptomyces. researchgate.netresearchgate.net The characteristic chemical structure of angucyclines consists of a tetracyclic, benz[a]anthracene framework. ontosight.airesearchgate.net

The biosynthesis of these compounds originates from a polyketide pathway, where simple acyl units are condensed to form a linear polyketide chain that subsequently undergoes cyclization and modification to create the distinctive angular ring system. researchgate.netontosight.ai The landomycins, including this compound, are distinguished by a polyketide-derived angucyclinone core, which is decorated with a single deoxyoligosaccharide chain of varying lengths attached at the C8 position. nih.govnih.gov

This compound is the largest member of the landomycin family by molar mass. researchgate.netnih.gov Its structure is notable for possessing a long hexasaccharide side chain, which is composed of two repeating trisaccharide units of D-olivose and L-rhodinose. nih.gov This extensive sugar chain is a unique feature among quinone glycoside antibiotics and is crucial to its biological activity. jst.go.jp The specific sequence of the sugar chain is (D-olivose-4→1-D-olivose-3→1-L-rhodinose)₂, and it is attached as a phenolic glycoside to the landomycinone A aglycone. jst.go.jp

| Feature | Description |

| Compound Class | Polyketide |

| Sub-Class | Angucycline |

| Core Structure | Landomycinone (a tetracyclic benz[a]anthracene aglycone) |

| Distinguishing Feature | Long hexasaccharide chain attached to the core |

| Sugar Components | D-olivose, L-rhodinose |

Historical Perspective on the Discovery and Initial Characterization of this compound

This compound was first discovered and reported in the 1990s. researchgate.net It was isolated from the bacterium Streptomyces cyanogenus strain S136 (=DSM5087), which remains the only known natural producer of this specific compound. researchgate.netresearchgate.netresearchgate.net The initial report by Henkel, Rohr, and colleagues in 1990 described the isolation of Landomycins A, B, C, and D from this Streptomyces species. nih.govrsc.org

The structural elucidation of this compound was a significant undertaking due to its complexity. Researchers employed a combination of chemical and spectroscopic methods to determine its structure. jst.go.jp Two-dimensional Nuclear Magnetic Resonance (2D NMR) correlation spectroscopy, including techniques like ¹H,¹H-COSY and ¹³C,¹H-COSY, was instrumental in piecing together the intricate arrangement of atoms. jst.go.jp Due to the poor solubility of this compound in organic solvents, much of the detailed spectroscopic investigation was performed on its more soluble octaacetyl derivative. jst.go.jp These studies revealed the novel angucyclinone core, named landomycinone A, and the unique six-sugar chain connected to it. jst.go.jp The discovery and characterization of this compound's unusual structure, particularly its extended glycosidic side chain, sparked considerable interest in the scientific community. nih.gov

Significance of this compound as a Preclinical Research Subject

Since its discovery, this compound has been a significant subject of preclinical research due to its potent biological activities and complex structure. researchgate.netnih.gov It is recognized for its strong antiproliferative and antitumor properties. researchgate.netingentaconnect.com Notably, this compound has demonstrated a potent and unusual spectrum of activity against the NCI-60 panel, a set of 60 diverse human cancer cell lines used by the National Cancer Institute to screen potential anticancer drugs. nih.govontosight.ai

The mechanism of its antitumor action is believed to involve the inhibition of DNA synthesis, leading to a halt in cell cycle progression, specifically at the G1/S phase. rsc.orgacs.org The length and composition of the saccharide chain are critical determinants of its biological potency. nih.govacs.org Research has shown that the anticancer activity of landomycins often correlates with the length of the glycan chain, with longer chains generally conferring higher potency. nih.govresearchgate.net

Beyond its potential as a therapeutic agent, this compound is a valuable tool in chemical and biological research. Its total synthesis, a complex challenge first achieved in 63 steps, has been a subject of interest for chemists. acs.orgacs.org Furthermore, the biosynthesis of this compound in Streptomyces cyanogenus provides a model system for studying the genetic and biochemical pathways of polyketide and glycoside synthesis. researchgate.netnih.gov Understanding how the producing organism assembles this complex molecule, including the roles of specific enzymes like glycosyltransferases, offers opportunities for combinatorial biosynthesis—the generation of novel landomycin analogues with potentially improved or different activities. ingentaconnect.comnih.gov

| Research Area | Significance of this compound |

| Oncology | Potent anticancer activity against a broad range of human cancer cell lines (NCI-60). nih.govontosight.ai |

| Cell Biology | Inhibits DNA synthesis and cell cycle progression. rsc.orgacs.org |

| Medicinal Chemistry | Serves as a lead compound for structure-activity relationship studies, focusing on the role of the oligosaccharide chain. nih.govingentaconnect.com |

| Synthetic Chemistry | Represents a significant challenge and target for total synthesis. acs.org |

| Microbiology & Genetics | Its biosynthetic pathway is a key model for studying angucycline and polyketide formation and regulation. researchgate.netnih.gov |

Structure

2D Structure

Properties

Molecular Formula |

C55H74O22 |

|---|---|

Molecular Weight |

1087.2 g/mol |

IUPAC Name |

(6R)-1,6,11-trihydroxy-8-[(2S,4R,5S,6R)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-methyl-5,6-dihydrobenzo[a]anthracene-7,12-dione |

InChI |

InChI=1S/C55H74O22/c1-21-14-28-16-32(59)47-49(45(28)31(58)15-21)53(65)46-30(57)8-10-36(48(46)52(47)64)73-42-18-34(61)55(27(7)71-42)77-44-20-38(51(63)25(5)69-44)75-40-13-11-35(23(3)67-40)72-41-17-33(60)54(26(6)70-41)76-43-19-37(50(62)24(4)68-43)74-39-12-9-29(56)22(2)66-39/h8,10,14-15,22-27,29,32-35,37-44,50-51,54-63H,9,11-13,16-20H2,1-7H3/t22-,23-,24+,25+,26+,27+,29-,32+,33+,34+,35-,37+,38+,39-,40-,41-,42-,43-,44-,50+,51+,54+,55+/m0/s1 |

InChI Key |

YMSZNAXJMXNNPT-OPAYXXSESA-N |

SMILES |

CC1C(CCC(O1)OC2CC(OC(C2O)C)OC3C(OC(CC3O)OC4CCC(OC4C)OC5CC(OC(C5O)C)OC6C(OC(CC6O)OC7=C8C(=C(C=C7)O)C(=O)C9=C(C8=O)C(CC1=C9C(=CC(=C1)C)O)O)C)C)O |

Isomeric SMILES |

C[C@H]1[C@H](CC[C@@H](O1)O[C@@H]2C[C@@H](O[C@@H]([C@H]2O)C)O[C@@H]3[C@H](O[C@H](C[C@H]3O)O[C@H]4CC[C@@H](O[C@H]4C)O[C@@H]5C[C@@H](O[C@@H]([C@H]5O)C)O[C@@H]6[C@H](O[C@H](C[C@H]6O)OC7=C8C(=C(C=C7)O)C(=O)C9=C(C8=O)[C@@H](CC1=C9C(=CC(=C1)C)O)O)C)C)O |

Canonical SMILES |

CC1C(CCC(O1)OC2CC(OC(C2O)C)OC3C(OC(CC3O)OC4CCC(OC4C)OC5CC(OC(C5O)C)OC6C(OC(CC6O)OC7=C8C(=C(C=C7)O)C(=O)C9=C(C8=O)C(CC1=C9C(=CC(=C1)C)O)O)C)C)O |

Synonyms |

landomycin A |

Origin of Product |

United States |

Biosynthesis of Landomycin A: Genetic and Enzymatic Foundations

Identification and Characterization of Landomycin A Producing Organisms

The production of this compound and its analogs is primarily associated with specific species of the genus Streptomyces, a group of soil-dwelling bacteria renowned for their ability to produce a wide array of secondary metabolites.

Streptomyces cyanogenus S136 as a Primary Producer of this compound

Streptomyces cyanogenus S136 is the original and most well-characterized producer of this compound. nih.govresearchgate.netnih.gov This strain is known to produce a complex of landomycins, with this compound being the principal and most biologically active component. oup.comnih.gov The complete genome of S. cyanogenus S136 has been sequenced, providing a comprehensive blueprint for understanding its metabolic capabilities, including the biosynthesis of this compound. researchgate.netkegg.jpkegg.jp The strain produces not only this compound but also other related compounds, such as landomycins B and D, and under certain culture conditions, their corresponding 5,6-anhydrolandomycin derivatives. oup.com

Related Streptomyces Species and Landomycin Analogues

While S. cyanogenus S136 is the primary source of this compound, other Streptomyces species have been identified that produce related angucycline antibiotics, including various landomycin analogues. researchgate.netrsc.orgrsc.org For instance, Streptomyces globisporus 1912 is the producer of Landomycin E, an analog that differs from this compound in the length of its saccharide chain, possessing a trisaccharide moiety instead of a hexasaccharide. oup.comoup.comnih.gov The biosynthetic gene clusters for both this compound and Landomycin E show a high degree of similarity in their organization and gene sequences. nih.gov The study of these related species and their metabolic products provides valuable comparative insights into the biosynthesis and structural diversity of landomycins. researchgate.net

| Organism | Major Landomycin Product(s) | Reference |

|---|---|---|

| Streptomyces cyanogenus S136 | This compound, Landomycin B, Landomycin D | nih.govresearchgate.netnih.govoup.comoup.com |

| Streptomyces globisporus 1912 | Landomycin E | oup.comoup.comnih.gov |

| Streptomyces cyanogenus K62 (mutant strain) | 11-deoxylandomycinone, Landomycin X, Landomycin Y, Landomycin Z | nih.gov |

Genomic Organization of the this compound Biosynthetic Gene Cluster (BGC)

The biosynthesis of this compound is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC), often referred to as the lan cluster.

Architecture and Comparative Analysis of Landomycin BGCs

The this compound BGC from S. cyanogenus S136 has been cloned and sequenced, revealing a contiguous stretch of DNA containing all the genes necessary for the synthesis of the angucycline core and its subsequent glycosylation. oup.comoup.com The lan cluster spans approximately 35 kilobases of DNA. oup.com Comparative analysis with the Landomycin E BGC (lnd cluster) from S. globisporus 1912 shows a high degree of identity in both gene organization and sequence. nih.govmicrobiolj.org.ua However, a notable difference is the absence of a gene analogous to lanGT3 in the lnd cluster, which is responsible for a key glycosylation step in this compound biosynthesis. nih.gov This difference in genetic makeup directly accounts for the variation in the length of the sugar side chains between this compound and Landomycin E.

Identification of Key Genes and Open Reading Frames within the Cluster

Sequence analysis of the this compound BGC has identified numerous open reading frames (ORFs) with putative functions in polyketide synthesis, tailoring, glycosylation, and regulation. oup.comsecondarymetabolites.org Key genes within the cluster include those for the minimal polyketide synthase (PKS), which assembles the polyketide backbone, as well as genes encoding cyclases, oxygenases, and reductases that modify the core structure. oup.comresearchgate.netresearchgate.net The cluster also contains genes for the biosynthesis of the deoxysugars D-olivose and L-rhodinose, and a set of glycosyltransferase genes responsible for attaching these sugars to the aglycon. oup.comnih.gov Regulatory genes, such as lanI and lanK, are also present and play crucial roles in controlling the expression of the biosynthetic genes. researchgate.netnih.gov

| Gene | Proposed Function | Reference |

|---|---|---|

| lanA | β-ketoacyl-ACP synthase | oup.com |

| lanB | Chain length factor | oup.com |

| lanE | Oxygenase | oup.comrsc.org |

| lanF | Cyclase | oup.comcam.ac.uk |

| lanV | Aromatase and ketoreductase | rsc.orguni-freiburg.decore.ac.uk |

| lanM2 | Bifunctional oxygenase-reductase/dehydratase | rsc.orgacs.org |

| lanGT1, lanGT2, lanGT3, lanGT4 | Glycosyltransferases | nih.govnih.gov |

| lanI | Transcriptional activator (SARP family) | nih.gov |

| lanK | TetR-like transcriptional repressor | researchgate.netnih.govntnu.no |

| lanJ | Putative transporter | researchgate.netnih.gov |

| lanZ4 | Reductase | rsc.org |

| lanZ5 | Bifunctional oxygenase–dehydratase | rsc.org |

Enzymatic Mechanisms in this compound Biosynthesis

The biosynthesis of this compound is a multi-step process involving a cascade of enzymatic reactions. The process begins with the formation of the polyketide aglycon, followed by a series of tailoring and glycosylation steps.

The initial steps involve a type II polyketide synthase (PKS) that assembles the aromatic core of the molecule. researchgate.net Subsequent tailoring enzymes, including oxygenases and reductases, modify this core structure. For example, the enzyme LanM2, initially proposed as a bifunctional oxygenase-reductase, has been shown to function as a dehydratase, releasing the final PKS-tethered intermediate to yield prejadomycin. rsc.orgacs.org The oxygenase LanE and the reductase LanV then convert prejadomycin into 11-deoxylandomycinone. rsc.org

Polyketide Synthase (PKS) System for Aglycone Formation

The foundation of this compound is its aglycone, a polycyclic aromatic core characteristic of angucycline antibiotics. oup.com, researchgate.net This core is assembled by a Type II polyketide synthase (PKS) system. researchgate.net, asm.org, ontosight.ai These systems are multi-enzyme complexes that iteratively condense simple acyl-CoA precursors to build a long poly-β-keto chain. mdpi.com, nih.gov

The "minimal PKS" cassette required for this process consists of three core components: a ketosynthase (KS or KSα), a chain-length factor (CLF or KSβ), and an acyl carrier protein (ACP). asm.org, mdpi.com, nih.gov The ACP shuttles the growing polyketide chain between the active sites of the KS and CLF, which work in concert to catalyze the carbon-carbon bond-forming condensation reactions and determine the final chain length of the polyketide backbone. mdpi.com, nih.gov This linear chain then undergoes a series of enzyme-catalyzed cyclization and aromatization reactions to form the characteristic angular tetracyclic ring system of the landomycin aglycone, known as landomycinone. oup.com, mdpi.com

Glycosyltransferases Involved in Oligosaccharide Chain Assembly

A defining feature of this compound is its extensive hexasaccharide chain, which is crucial for its biological activity. nih.gov, nih.gov This chain, composed of four D-olivose and two L-rhodinose residues, is assembled by the sequential action of four distinct glycosyltransferases (GTs) encoded by the lan biosynthetic gene cluster: LanGT1, LanGT2, LanGT3, and LanGT4. oup.com, nih.gov, oup.com

The assembly of the six-sugar chain is a highly ordered and specific process, where each glycosyltransferase performs a designated role. nih.gov The process is initiated by LanGT2, which catalyzes the priming step: the attachment of the first D-olivose sugar to the aglycone. nih.gov Following this, the chain is elongated through a series of transfers. Remarkably, two of the glycosyltransferases, LanGT1 and LanGT4, act iteratively, meaning they are used more than once in the assembly line. nih.gov, nih.gov

LanGT1, an olivosyltransferase, is responsible for adding the second and the fifth sugar moieties. nih.gov LanGT4, a rhodinosyltransferase, attaches the third and sixth sugars. nih.gov LanGT3, also an olivosyltransferase, performs a single, crucial transfer, adding the fourth sugar to the growing chain. nih.gov, kegg.jp This specific step is a key difference between the biosynthesis of the hexasaccharide in this compound and the shorter trisaccharide of Landomycin E. nih.gov

Table 1: Glycosylation Sequence in this compound Biosynthesis

| Step | Enzyme | Sugar Added | Position in Chain |

|---|---|---|---|

| 1 | LanGT2 | D-olivose | 1st |

| 2 | LanGT1 | D-olivose | 2nd |

| 3 | LanGT4 | L-rhodinose | 3rd |

| 4 | LanGT3 | D-olivose | 4th |

| 5 | LanGT1 | D-olivose | 5th |

| 6 | LanGT4 | L-rhodinose | 6th |

While the glycosylation process is highly orchestrated, the enzymes involved exhibit a degree of flexibility. The rhodinosyltransferase LanGT4 has been shown to have a high substrate flexibility. jst.go.jp This is demonstrated in mutant strains where the normal biosynthetic flux is disturbed, allowing LanGT4 to act on unusual acceptor molecules. jst.go.jp

Studies comparing the GTs from the this compound producer (S. cyanogenus) with those from the Landomycin E producer (S. globisporus, which has lnd genes) reveal both similarities and differences. jst.go.jp For instance, LndGT4 from S. globisporus can successfully replace LanGT4 in a mutant strain and restore this compound production, indicating it also possesses the ability to work iteratively. jst.go.jp In contrast, LndGT1 cannot fully substitute for LanGT1's function, leading to the formation of a novel pentasaccharide landomycin instead of restoring this compound production. jst.go.jp This highlights subtle but important differences in their substrate specificity. The glycosyltransferase LanGT3 is specific for the attachment of the fourth sugar, a key step that differentiates this compound biosynthesis from that of Landomycin E, whose gene cluster lacks a lanGT3 analogue. nih.gov

Table 2: Key Glycosyltransferases in this compound Biosynthesis

| Enzyme | Enzyme Type | Function | Notes |

|---|---|---|---|

| LanGT1 | D-Olivosyltransferase | Attaches the 2nd and 5th sugar moieties. nih.gov | Acts iteratively. nih.gov, nih.gov |

| LanGT2 | D-Olivosyltransferase | Catalyzes the first glycosylation (priming) step. nih.gov, nih.gov | Catalyzes a single attachment. nih.gov |

| LanGT3 | D-Olivosyltransferase | Attaches the 4th sugar moiety. nih.gov, kegg.jp | A key enzyme distinguishing LaA from LaE biosynthesis. nih.gov |

| LanGT4 | L-Rhodinosyltransferase | Attaches the 3rd and 6th sugar moieties. nih.gov, kegg.jp | Acts iteratively; shows substrate flexibility. nih.gov, nih.gov, jst.go.jp |

Stepwise Addition of Deoxysugar Moieties

Tailoring Enzymes (e.g., Reductases, Hydroxylases, Oxygenases) and Their Roles

After the formation of the initial polyketide structure, a suite of tailoring enzymes modifies the aglycone through a series of redox reactions. nih.gov, rsc.org These modifications are critical for the final structure and activity of this compound. A revised biosynthetic pathway suggests that the enzyme LanM2 acts as a dehydratase, which is involved in releasing the PKS-tethered intermediate to produce prejadomycin, a key pathway intermediate. nih.gov, rsc.org

Subsequently, the oxygenase LanE and the reductase LanV work together to convert prejadomycin into 11-deoxylandomycinone. nih.gov, rsc.org LanV has been proposed to be a bifunctional enzyme responsible for both the aromatization of one of the rings and a ketoreduction. core.ac.uk Other research focusing on the homologous enzyme LndM2 from the Landomycin E pathway suggests it is a bifunctional oxygenase-reductase responsible for both the hydroxylation and subsequent reduction at the C-6 position of the aglycone. nih.gov

A crucial late-stage modification is the hydroxylation at the C-11 position. This reaction is catalyzed by a two-component system consisting of the flavin reductase LanZ4 and the bifunctional oxygenase-dehydratase LanZ5. nih.gov, rsc.org LanZ4 provides the necessary reduced flavin cofactor to LanZ5. nih.gov, rsc.org Significantly, LanZ5 preferentially catalyzes this hydroxylation step only after the first sugar has been attached to the aglycone by LanGT2. nih.gov, rsc.org

Table 3: Selected Tailoring Enzymes in this compound Biosynthesis

| Enzyme | Enzyme Type | Proposed Role |

|---|---|---|

| LanM2 | Dehydratase | Releases PKS-tethered intermediate to yield prejadomycin. nih.gov, rsc.org |

| LanE | Oxygenase | Converts prejadomycin to 11-deoxylandomycinone (with LanV). nih.gov, rsc.org May generate the p-quinone moiety. nih.gov |

| LanV | Reductase | Converts prejadomycin to 11-deoxylandomycinone (with LanE). nih.gov, rsc.org Proposed to be a bifunctional aromatase/ketoreductase. core.ac.uk |

| LanZ4 | Flavin Reductase | Provides reduced flavin cofactor to LanZ5. nih.gov, rsc.org |

| LanZ5 | Oxygenase-Dehydratase | Catalyzes C-11 hydroxylation after the first glycosylation step. nih.gov, rsc.org |

Regulation of this compound Biosynthesis

The production of this compound is a tightly controlled process, governed by a network of regulatory genes located within or near the biosynthetic gene cluster. These regulators ensure that the complex machinery of antibiotic production is activated at the appropriate time.

Transcriptional Regulators (e.g., LanI/LndI, SARPs)

A key figure in the regulation of this compound biosynthesis is LanI, a protein belonging to the Streptomyces Antibiotic Regulatory Protein (SARP) family. researchgate.net, nih.gov, asm.org, nih.gov SARPs are a class of transcriptional activators that are often found within antibiotic biosynthetic clusters and are essential for their expression. asm.org

Genetic studies have shown that LanI is an essential positive regulator for this compound production. researchgate.net Inactivation of the lanI gene results in the complete shutdown of this compound biosynthesis, as the mutant strain fails to produce the antibiotic or any of its known intermediates. researchgate.net, nih.gov Further analysis confirmed that LanI's absence halts the transcription of other lan genes. nih.gov The homologous gene from the Landomycin E cluster, lndI, can functionally replace lanI and restore antibiotic production in a lanI mutant, highlighting their conserved role. nih.gov

Another important regulator is LanK, a TetR-family transcriptional repressor. researchgate.net, oup.com LanK is thought to control the later steps of biosynthesis and the export of landomycins. researchgate.net The repressive effect of LanK is alleviated by the landomycin molecules themselves, specifically by their carbohydrate portions, creating a feedback loop. researchgate.net The expression of the lanK gene is, in turn, positively controlled by the activator LanI, demonstrating a hierarchical regulatory cascade. researchgate.net

Table 4: Key Transcriptional Regulators of this compound Biosynthesis

| Regulator | Family | Function |

|---|---|---|

| LanI | SARP (Streptomyces Antibiotic Regulatory Protein) | Essential positive regulator (activator); required for transcription of biosynthetic genes. researchgate.net, nih.gov |

| LndI | SARP | Homolog of LanI from the Landomycin E cluster; can functionally substitute for LanI. nih.gov |

| LanK | TetR (Tetracycline repressor) | Negative regulator (repressor) of late biosynthetic and export genes; its repression is lifted by landomycins. researchgate.net |

Feedback Mechanisms and Effector Molecules

The biosynthesis of this compound is intricately regulated by feedback mechanisms involving specific regulatory proteins and effector molecules. A key player in this process is the TetR-family transcriptional repressor, LanK, which controls the later stages of landomycin biosynthesis and its export from the cell. researchgate.netresearchgate.net

The LanK protein acts as a repressor, limiting the production and export of landomycins until a sufficient amount of the final product, this compound, has accumulated. researchgate.net The expression of genes responsible for the export of landomycins, such as lanJ, is negatively regulated by LanK. researchgate.netnih.gov This repression is alleviated by the binding of specific landomycin molecules to the LanK protein, which act as effector molecules. researchgate.net

Research has shown that the carbohydrate portion of the landomycin molecule is crucial for its function as an effector. researchgate.net Landomycins that possess three or more sugar units in their glycosidic chain are capable of binding to LanK and relieving its repressive effect. researchgate.net This interaction triggers the increased expression of genes involved in the final steps of landomycin biosynthesis and its transport out of the cell. researchgate.net

Specifically, landomycins A, B, E, G, and M have been identified as effector molecules for LanK. researchgate.net The ability of LanK to recognize various landomycins, even those with different aglycon structures, highlights a degree of flexibility in its ligand-binding capacity. nih.gov The minimal concentration of this compound required to be sensed by LanK is in the low nanomolar range, indicating a highly sensitive feedback system. nih.gov

In addition to the negative regulation by LanK, there is a positive regulatory element in the form of the lanI gene product. LanI is a Streptomyces antibiotic regulatory protein (SARP) that is essential for the transcription of the lan gene cluster. nih.gov Inactivation of the lanI gene results in the complete cessation of this compound production. nih.gov The interplay between LanI and LanK is crucial for the coordinated regulation of this compound biosynthesis. Co-expression studies have demonstrated that the positive regulator LanI upregulates the lanK-dependent genes once the negative regulation by LanK is lifted. nih.gov

Table 1: Key Regulatory Proteins and Effector Molecules in this compound Biosynthesis

| Molecule | Type | Function | Effector/Target |

|---|---|---|---|

| LanK | TetR-family transcriptional repressor | Negatively regulates late-stage biosynthesis and export of landomycins. researchgate.netnih.gov | Landomycins A, B, E, G, M researchgate.net |

| LanI | Streptomyces antibiotic regulatory protein (SARP) | Positively regulates the transcription of the lan gene cluster. nih.govnih.gov | lan gene cluster |

| This compound | Angucycline antibiotic | Final product of the biosynthetic pathway and a primary effector molecule. researchgate.net | LanK protein researchgate.net |

| Landomycin B | Angucycline antibiotic | Intermediate and effector molecule. researchgate.net | LanK protein researchgate.net |

| Landomycin E | Angucycline antibiotic | Intermediate and effector molecule. researchgate.net | LanK protein researchgate.net |

| Landomycin G | Angucycline antibiotic | Intermediate and effector molecule. researchgate.net | LanK protein researchgate.net |

| Landomycin M | Angucycline antibiotic | Intermediate and effector molecule. researchgate.net | LanK protein researchgate.net |

Influence of Environmental and Nutritional Factors on Production

The production of this compound by Streptomyces cyanogenus S136 is significantly influenced by various environmental and nutritional factors. researchgate.netnih.gov The composition of the culture medium plays a critical role in the yield of this antibiotic.

While specific, detailed studies on the optimal nutritional requirements for this compound production are not extensively documented in the provided search results, general principles of secondary metabolite production in Streptomyces suggest that factors such as the carbon-to-nitrogen ratio, phosphate (B84403) concentration, and the presence of specific micronutrients are likely to be important. asm.orgcabidigitallibrary.org For example, the addition of small molecules or nutrient stress can be used as a method to enhance antibiotic production in Streptomyces species. asm.org

Furthermore, the physical parameters of the fermentation process, such as pH, temperature, and aeration, are also critical for optimal growth of Streptomyces cyanogenus and subsequent this compound production. The biosynthesis of secondary metabolites is often tightly linked to the morphological differentiation of the bacterium, which is itself sensitive to environmental cues. scispace.com

Table 2: Factors Influencing this compound Production

| Factor | Influence | Notes |

|---|---|---|

| Culture Medium Composition | High | The specific sources of carbon, nitrogen, and other nutrients significantly affect yield. researchgate.netnih.gov |

| Pleiotropic Regulators (e.g., AdpA) | High | Overexpression of certain regulatory genes can dramatically increase production. researchgate.net |

| Nutrient Stress | Potential | General strategy for enhancing antibiotic production in Streptomyces. asm.org |

| pH | Likely | Affects enzyme activity and nutrient uptake. |

| Temperature | Likely | Influences growth rate and enzyme stability. |

| Aeration | Likely | Essential for the growth of the aerobic Streptomyces and for specific enzymatic reactions. |

Molecular and Cellular Mechanisms of Action of Landomycin a

Elucidation of Primary Molecular Targets and Interactions

The activity of Landomycin A is rooted in its specific interactions with key cellular components, which differ notably from other well-known antibiotics.

Interactions with Cellular Proteins and Enzymes

In the context of its producing organism, Streptomyces cyanogenus S136, this compound interacts with the TetR-family transcriptional repressor protein, LanK. oup.comresearchgate.net LanK regulates the biosynthesis and export of landomycins by repressing the lanJ gene, which codes for an efflux protein. oup.comresearchgate.net this compound, particularly its long hexasaccharide tail, acts as an effector molecule, binding to LanK and relieving its repression. jst.go.jpresearchgate.net This feedback loop allows for the accumulation and subsequent export of the final this compound product. oup.com

Furthermore, related landomycins have been shown to form covalent adducts with the cellular thiol glutathione (B108866) (GSH), suggesting a potential mechanism of detoxification or action. mdpi.com In contrast to some other angucyclines, this compound does not appear to interact with the pseudo GBL receptor ScbR2 in Streptomyces coelicolor. pnas.org It has also been established that DNA topoisomerase I is not a direct molecular target for landomycins. researchgate.net

Table 1: Summary of this compound Interactions with Proteins and Enzymes

| Interacting Protein/Enzyme | Organism/Cell Type | Description of Interaction | Consequence of Interaction |

|---|---|---|---|

| NQO1 | Malignant cells | Mediates the generation of H₂O₂. researchgate.net | Induction of oxidative stress and cytotoxicity. researchgate.net |

| LanK | Streptomyces cyanogenus S136 | Binds to the repressor protein, relieving its inhibitory effect on the lanJ promoter. oup.comresearchgate.net | Amplification of biosynthesis and export of this compound. oup.com |

| Glutathione (GSH) | Mammalian cells | Forms covalent adducts (demonstrated with Landomycin E). mdpi.com | Proposed chemotherapeutic or detoxification mechanism. mdpi.com |

| ScbR2 | Streptomyces coelicolor | Does not appear to interact or act as a signaling molecule. pnas.org | Lack of induction of Red production. pnas.org |

| Topoisomerase I | Mammalian cells | Not a direct target. researchgate.net | The mechanism of action is independent of Topoisomerase I inhibition. researchgate.net |

Cellular Pathway Modulation by this compound

This compound exerts its potent antitumor effects by significantly disrupting fundamental cellular pathways, leading to cell cycle arrest and programmed cell death.

Induction of Apoptosis and Programmed Cell Death

This compound is a potent inducer of early apoptosis in various cancer cells. ukrbiochemjournal.orgresearchgate.net The related compound Landomycin E has been shown to trigger classic morphological changes associated with apoptosis, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. nih.gov The apoptotic process initiated by landomycins involves the cleavage of caspases and their substrates, as well as significant mitochondrial membrane depolarization. nih.gov

The apoptotic pathway induced by Landomycin E, a close analog, differs from that of the conventional anthracycline doxorubicin (B1662922). nih.govnih.gov It is characterized by the rapid generation of hydrogen peroxide and the activation of the effector caspase-7, which precedes significant mitochondrial damage and the activation of the initiator caspase-9. nih.govnih.gov In human T-leukemia cells treated with this compound, indicators of apoptosis such as nucleosomal DNA cleavage and nucleus fragmentation become apparent within six hours of exposure. ukrbiochemjournal.org

Cell Cycle Perturbation and Arrest Mechanisms

A key mechanism of this compound's anticancer activity is its ability to disrupt the cell cycle. nih.gov Research has shown that this compound inhibits the progression of the cell cycle, specifically causing an arrest in the G1/S phase. cnjournals.com This blockage prevents cells from entering the DNA synthesis (S) phase, effectively halting proliferation. nih.govcnjournals.com The inhibition of DNA synthesis is a direct consequence of this cell cycle perturbation. jst.go.jpnih.gov

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction

A primary and rapid cellular response to this compound is the induction of profound oxidative stress through the generation of ROS. nih.govresearchgate.net In human T-leukemia cells, this compound treatment led to a 5.6-fold increase in ROS levels within the first hour. ukrbiochemjournal.orgresearchgate.net

The specific types of ROS produced have been identified through the use of various scavengers. ukrbiochemjournal.org The results suggest the generation of hydrogen peroxide (H₂O₂), hydroxyl radicals (OH•), and superoxide (B77818) radicals (O₂⁻). ukrbiochemjournal.org Notably, the rapid production of hydrogen peroxide appears to be a central and distinguishing feature of the action of landomycins like Landomycin E, in contrast to doxorubicin, which primarily generates superoxide radicals. nih.govnih.gov This early burst of H₂O₂ is mediated by the NQO1 enzyme. researchgate.net While scavengers of H₂O₂ (catalase) and OH• (mannitol) effectively reduce cell death, the scavenger for superoxide radicals (superoxide dismutase) has a less significant inhibitory effect, indicating a minor role for superoxide anions in the cytotoxic activity of this compound. ukrbiochemjournal.org

Table 2: Effects of ROS Scavengers on this compound-Induced Cell Death

| ROS Scavenger | Target ROS | Effect on this compound-Mediated Cell Death |

|---|---|---|

| Catalase | Hydrogen peroxide (H₂O₂) | Effectively inhibited tumor cell death. ukrbiochemjournal.org |

| Mannitol | Hydroxyl radicals (OH•) | Effectively inhibited tumor cell death. ukrbiochemjournal.org |

| Superoxide Dismutase (SOD) | Superoxide radicals (O₂⁻) | No significant inhibitory effect. ukrbiochemjournal.org |

Structure-Activity Relationships (SAR) Governing Mechanism of Action

The biological activity of this compound is intricately linked to its chemical structure, with both the aglycone core and the attached oligosaccharide chain playing crucial roles.

Role of the Angucyclinone Aglycone Moiety

The aglycone portion of landomycins, a benz[a]anthraquinone core, is fundamental to its activity. researchgate.netdntb.gov.ua Landomycins can form Michael adducts with biological thiols like cysteine and glutathione through this quinone moiety. researchgate.netdntb.gov.ua This interaction can lead to a significant depletion of intracellular reduced glutathione. researchgate.netdntb.gov.ua

The oxygenation pattern of the aglycone is also critical. For example, landomycins M and O, which have a tetrangulol (B1209878) aglycone lacking hydroxyl groups at the C-6 and C-11 positions, are inactive against certain lung and breast cancer cell lines. nih.gov This indicates that these specific hydroxyl groups are important for the molecule's cytotoxic activity. nih.gov Conversely, some aglycones without any sugar chains, such as anhydrolandomycinone and landomycinone, have shown cytotoxic activity comparable to or even greater than this compound against certain cancer cell lines. acs.orgnih.gov For instance, anhydrolandomycinone was found to be the most potent against the MCF-7 breast cancer cell line. acs.orgnih.gov

Impact of Oligosaccharide Chain Length and Composition

The length and composition of the deoxysugar chain attached to the aglycone significantly modulate the biological activity of landomycins. acs.orgnih.govacs.org this compound possesses a hexasaccharide chain, which is the longest among the initially discovered landomycins. nih.govjst.go.jp Generally, there has been a tendency for compounds with longer saccharide chains to exhibit better activity. nih.govnih.gov

However, the relationship is not always linear. nih.govmdpi.com Studies comparing landomycins with varying numbers of sugar residues (from one to six) have shown that cytotoxic activity does not uniformly increase with the length of the oligosaccharide chain. nih.govmdpi.com For example, while this compound (with a hexasaccharide) is highly potent, some aglycones with no sugars are also very active. acs.orgnih.gov This has led to the suggestion that landomycins with long sugar chains may have a different mode of action compared to their sugar-free counterparts. acs.orgnih.gov

The composition of the oligosaccharide chain, which in this compound consists of a repeating trisaccharide unit of D-olivose and L-rhodinose, is also a determining factor. jst.go.jp The presence of these 2-deoxysugars is a common feature in many biologically active natural products. acs.org

Table 1: Cytotoxicity of Landomycins with Varying Oligosaccharide Chain Lengths against Different Cancer Cell Lines

| Compound | Number of Sugars | Cell Line | IC50 (µM) |

| This compound | 6 | MCF-7 | Potent |

| This compound | 6 | MDA-231 | Potent |

| Anhydrolandomycinone | 0 | MCF-7 | 1.8 |

| Landomycinone | 0 | MDA-231 | Potent |

| Landomycins with shorter chains | < 6 | MCF-7 | Less potent |

Specificity of Sugar Linkages and Stereochemistry

The specific way the sugars are linked together and their stereochemistry are critical for the biological activity of this compound. The hexasaccharide chain of this compound is composed of four D-olivose and two L-rhodinose units. jst.go.jp The sequence is formed by a repeating unit of (olivose-4→1-olivose-3-→-rhodinose)₂. jst.go.jp This entire chain is attached to the aglycone via a phenolic glycosidic bond. jst.go.jp

The stereochemistry of these linkages is crucial. For instance, the β-D-glycosidic linkage of the disaccharide unit in Landomycin R was confirmed by the large coupling constant of the anomeric protons. nih.gov The synthesis of these 2-deoxy-β-glycosides is a significant chemical challenge, and the stereochemical outcome of glycosylation reactions is highly sensitive to the protecting groups on both the sugar donor and the acceptor. acs.orgsemanticscholar.org The flexibility of the sugar rings, which is influenced by their stereochemistry, can also play a role in how the molecule interacts with its biological targets. csic.es The specific arrangement of these sugars in three-dimensional space is thought to be important for the molecule's ability to fit into its target sites. annualreviews.org

Preclinical Biological and Pharmacological Investigations of Landomycin a

In Vitro Cytotoxicity and Antiproliferative Activity

Landomycin A has demonstrated significant cytotoxic and antiproliferative activity against a wide range of cancer cell lines in laboratory settings. researchgate.netnih.govnih.gov

This compound has shown broad-spectrum activity against numerous human cancer cell lines. nih.govacs.org Notably, it was extensively tested by the National Cancer Institute (NCI) against their panel of 60 human cancer cell lines, where it exhibited potent activity, particularly against prostate cancer lines. nih.gov

Studies have also focused on its effects on specific breast cancer cell lines. In both estrogen-responsive (MCF-7) and estrogen-refractory (MDA-MB-231) breast cancer cells, this compound displayed significant cytotoxic effects. nih.govacs.orgacs.org The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to be 2.5 µM for MCF-7 cells and 1.4 µM for MDA-MB-231 cells. amazonaws.com

The cytotoxic profile of this compound has been compared to other natural products and related angucycline compounds. For instance, in a study investigating its effect on B16F10 mouse melanoma cells, this compound exhibited a lethal concentration 50 (LC50) of 2 µM. lnu.edu.uaresearchgate.net This was found to be approximately five times lower than that of doxorubicin (B1662922), a widely used chemotherapy drug, which had an IC50 of 10 µM against the same cell line. researchgate.net

When compared with other landomycins, the length of the saccharide chain appears to play a role in cytotoxic activity, with a general trend showing that compounds with longer saccharide chains exhibit better activity. nih.govacs.org this compound, which possesses a hexasaccharide side chain, has been shown to be one of the most potent congeners. nih.govacs.org However, some aglycones, such as landomycinone and anhydrolandomycinone, have demonstrated comparable potency in certain cell lines, suggesting that the mode of action may differ between compounds with long sugar chains and their sugar-free counterparts. nih.govacs.org

Broad Spectrum of Activity Against Various Cancer Cell Lines (e.g., NCI60 panel, MCF-7, MDA-231)

In Vivo Efficacy Studies in Animal Disease Models (Non-Clinical)

The antitumor effects of this compound have also been evaluated in various animal models of cancer. These non-clinical studies provide crucial information on the compound's efficacy in a living organism.

In vivo studies have demonstrated the efficacy of this compound in inhibiting tumor growth. Xenograft models, which involve implanting human tumor cells into immunodeficient mice, are commonly used to assess the efficacy of anticancer drugs. plos.orgmbbiosciences.comnih.gov this compound has been shown to effectively inhibit the growth of B16F10 mouse melanoma in vivo. lnu.edu.ua

Syngeneic models, where tumor tissue is transplanted into mice of the same genetic background, are valuable for studying the interaction between a cancer therapy and a competent immune system. explicyte.comreactionbiology.comcrownbio.com While specific data on this compound in syngeneic models is limited in the provided search results, these models are a standard tool for preclinical immuno-oncology studies. explicyte.comreactionbiology.comcrownbio.com

Pharmacodynamic markers are used to assess the biochemical and physiological effects of a drug on the body. nih.gov In preclinical studies of this compound, one of the observed effects is the induction of apoptosis, or programmed cell death, in tumor cells. nih.govlnu.edu.ua This is a common mechanism of action for many anticancer drugs. nih.gov Studies have shown that this compound induces apoptosis in cancer cells as a result of mitochondrial damage. nih.gov The induction of apoptosis can be measured by various biomarkers, such as caspase activation and PARP cleavage. nih.gov

Efficacy in Xenograft and Syngeneic Tumor Models

Investigation of Combination Modalities in Preclinical Settings

Preclinical research has explored the potential of using this compound in combination with other agents to enhance its anticancer effects. One area of investigation involves combining this compound with agents that deplete glutathione (B108866). nih.govresearchgate.net Landomycin E, a related compound, was found to strongly synergize with glutathione-depleting agents like menadione. nih.govresearchgate.net This suggests that combining this compound with such agents could be a promising therapeutic strategy.

Another novel approach involves the creation of a nanoconjugate of this compound with C60 fullerene. researchgate.net In vitro studies of this nanocomplex showed higher toxicity towards cancer cells and lower toxicity towards normal cells compared to this compound alone, suggesting that this delivery system could enhance the selectivity of the drug. researchgate.net

Synergistic Effects with Other Agents

Preclinical research has explored the potential of this compound to act in concert with other agents to enhance its anticancer effects. These investigations have primarily focused on combination strategies aimed at overcoming drug resistance and improving therapeutic selectivity.

One notable area of investigation involves the combination of this compound with nanocarriers. In vitro studies have demonstrated a synergistic effect when this compound is combined with C60 fullerene to form a nanocomplex. This combination has shown increased toxicity toward cancer cells while exhibiting lower toxicity to normal, healthy cells. Specifically, in studies involving human osteosarcoma (MG-63) and mouse mammary carcinoma (4T1) cell lines, the this compound-C60 fullerene nanocomplex was significantly more cytotoxic to these cancer cells compared to this compound alone. researchgate.netnih.govnih.govmdpi.com In contrast, the effect on human mesenchymal stem cells, used as a model for healthy cells, was considerably lower. researchgate.netnih.govnih.govmdpi.com

Furthermore, research on the closely related angucycline, Landomycin E, has provided insights into potential synergistic interactions for this compound. Landomycin E has been shown to act synergistically with agents that deplete glutathione, such as menadione. researchgate.netdntb.gov.uanih.gov This suggests that combining this compound with compounds that induce oxidative stress or interfere with cellular antioxidant defenses could be a promising strategy.

While the aforementioned studies highlight promising synergistic interactions, there is a notable lack of publicly available preclinical data on the combination of this compound with conventional chemotherapeutic drugs such as doxorubicin or targeted therapies like lapatinib.

Interactive Table: In Vitro Synergistic Effects of this compound and its Analogs

| Combination Agent | Cancer Cell Line(s) | Observed Synergistic Effect | Reference(s) |

| C60 Fullerene | MG-63 (Human Osteosarcoma), 4T1 (Mouse Mammary Carcinoma) | Increased cytotoxicity in cancer cells, reduced toxicity in normal cells. | researchgate.netnih.govnih.govmdpi.com |

| Menadione (with Landomycin E) | Not specified in detail in the provided search results. | Enhanced cytotoxic activity. | researchgate.netdntb.gov.uanih.gov |

Mechanistic Basis of Combination Outcomes

The mechanisms underlying the synergistic effects of this compound in combination with other agents are multifaceted and depend on the specific partner agent.

The enhanced efficacy of the This compound-C60 fullerene nanocomplex is attributed to a combination of physical and cellular factors. The formation of the nanocomplex improves the delivery of this compound into tumor cells. researchgate.net Studies using fluorescence light microscopy have indicated a higher uptake of the this compound-C60 fullerene nanocomplex by tumor cells compared to mesenchymal stem cells. researchgate.netnih.gov This preferential uptake by cancer cells is a key contributor to the observed selective toxicity. researchgate.netnih.govnih.govmdpi.com The complexation essentially acts as a targeted delivery system, concentrating the cytotoxic agent where it is most needed while sparing normal tissues.

In the case of the synergy observed with Landomycin E and glutathione-depleting agents , the mechanism is rooted in the chemical properties of the landomycin structure. researchgate.netdntb.gov.uanih.gov Landomycins, including this compound and E, possess a benz[a]anthraquinone core. This structure can spontaneously form Michael adducts with biological thiols, most notably with reduced glutathione (GSH). researchgate.netnih.govnih.gov This process leads to a significant depletion of intracellular glutathione levels. researchgate.netnih.govnih.gov Since glutathione is a critical component of the cell's antioxidant defense system, its depletion renders the cancer cells more vulnerable to the cytotoxic effects of agents that induce reactive oxygen species (ROS) or otherwise rely on a pro-oxidative mechanism of action. researchgate.netnih.gov This dual action of depleting a key cellular protectant while exerting its own cytotoxic effects forms the basis of the synergy.

Interactive Table: Mechanistic Basis of this compound Synergy

| Combination Agent | Proposed Mechanism of Synergy | Key Molecular Events | Reference(s) |

| C60 Fullerene | Enhanced and selective delivery to cancer cells. | Formation of a nanocomplex; increased uptake by tumor cells. | researchgate.netnih.govresearchgate.net |

| Glutathione-depleting agents (inferred from Landomycin E) | Depletion of intracellular glutathione, increasing susceptibility to oxidative stress. | Formation of Michael adducts with glutathione via the benz[a]anthraquinone core. | researchgate.netnih.govnih.gov |

Engineering and Derivatization of Landomycin a for Enhanced Research Potential

Combinatorial Biosynthesis Approaches for Novel Landomycin A Analogues

Combinatorial biosynthesis has emerged as a powerful tool for creating structural diversity in natural products like this compound. benthamdirect.com By manipulating the genetic machinery of the producing organisms, researchers can generate a variety of new compounds that would be difficult to access through traditional chemical synthesis.

Genetic Engineering of Biosynthetic Pathways

The biosynthesis of this compound is a complex process involving a suite of enzymes encoded by a dedicated gene cluster. nih.govresearchgate.net Genetic engineering of this pathway offers a direct route to novel analogues. A key focus has been the glycosyltransferase genes, which are responsible for attaching the characteristic sugar chains to the landomycinone core. researchgate.net

For instance, the targeted disruption and overexpression of glycosyltransferase genes have led to the production of new landomycins with altered saccharide patterns. uni-freiburg.de Over-expression of the lanGT3 gene in Streptomyces cyanogenus S-136 resulted in the generation of new landomycins with different sugar chains. uni-freiburg.de Similarly, manipulation of the lndGT4 gene in the landomycin E cluster of S. globisporus has also yielded novel derivatives. jst.go.jp

Researchers have also targeted other genes within the biosynthetic cluster. For example, inactivation of the lanZ4 and lanZ5 genes, which are responsible for the C-11 hydroxylation of the aglycone, resulted in the production of 11-deoxylandomycinone and new landomycins designated X, Y, and Z. rsc.orgnih.gov These studies not only generated new compounds but also provided valuable insights into the function of individual biosynthetic enzymes. researchgate.netnih.gov

Table 1: Examples of this compound Analogues Generated Through Genetic Engineering

| Parent Strain | Genetic Modification | Resulting Analogue(s) | Key Finding |

| Streptomyces cyanogenus S-136 | Over-expression of lanGT3 | New landomycins with altered saccharide patterns. uni-freiburg.de | Demonstrates the flexibility of glycosyltransferases in accepting different substrates. uni-freiburg.de |

| Streptomyces globisporus 1912 | Manipulation of lndGT4 | Novel landomycin derivatives. jst.go.jp | Highlights the potential of modifying terminal glycosylation steps. jst.go.jp |

| Streptomyces cyanogenus K62 mutant | Inactivation of lanZ4/lanZ5 | 11-deoxylandomycinone, Landomycins X, Y, Z. rsc.org | Confirms the role of these genes in C-11 hydroxylation. rsc.orgnih.gov |

| Streptomyces cyanogenus S136 PKS mutant | Feeding of Landomycin F | Production of this compound. nih.gov | Shows that C-11 hydroxylation can occur at different glycosylation stages. nih.gov |

Generation of Novel Landomycin Derivatives via Mutasynthesis

Mutasynthesis is a powerful technique that combines mutagenesis with the administration of synthetic precursor analogues to generate novel natural products. This approach involves creating a mutant strain of the producing organism that is blocked in the biosynthesis of a specific precursor. By feeding synthetic analogues of this precursor to the mutant, new derivatives of the natural product can be generated. While the direct application of mutasynthesis to this compound is not extensively detailed in the provided search results, the principles of this technique are highly relevant to the generation of novel angucyclines. nih.gov The generation of bioactive jadomycins through mutasynthesis serves as a pertinent example within the broader angucycline class. nih.gov

Semi-synthetic and Total Synthesis Strategies for this compound Analogues

In addition to biosynthetic methods, chemical synthesis plays a crucial role in the derivatization of this compound. Both semi-synthetic modifications of the natural product and total synthesis of its analogues have been pursued to create novel compounds with enhanced research potential.

Chemoenzymatic Synthesis of Oligosaccharide Chains

The complex oligosaccharide chain of this compound is a key determinant of its biological activity. benthamdirect.com Chemoenzymatic synthesis, which combines the precision of enzymatic reactions with the versatility of chemical synthesis, has been employed to construct these intricate sugar moieties. frontiersin.orgmpg.de This approach allows for the controlled assembly of the oligosaccharide chain, which can then be attached to the aglycone.

Synthetic Modification of the Aglycone Moiety

The aglycone of this compound, landomycinone, has also been a target for synthetic modification. The total synthesis of landomycinone has been achieved, which not only confirmed its structure but also opened up avenues for the creation of novel analogues. acs.orgnih.govacs.org The synthesis of the originally assigned structure of landomycinone revealed it to be non-identical to the naturally derived aglycone, leading to a revision of its structure. acs.orgnih.gov

Synthetic efforts have also focused on creating analogues with modified ring systems. For example, the N-oxide mediated oxidation of the C6 position of an angucyclinone ring system has been demonstrated. jst.go.jp Furthermore, the total synthesis of Landomycins Q and R, along with related core structures, has been reported. rsc.orgnih.gov These synthetic routes often involve challenging steps such as the construction of the highly hindered B-ring and the stereocontrolled formation of 2-deoxy-β-glycosidic bonds. rsc.orgnih.gov The development of novel synthetic methods, such as an acetate-assisted arylation for B-ring construction, has been crucial for the successful synthesis of these complex molecules. rsc.orgnih.gov

Novel Delivery Systems for this compound in Preclinical Research

To enhance the therapeutic potential of this compound, researchers are exploring novel delivery systems to improve its targeting and efficacy in preclinical studies. nih.govresearchgate.netnih.gov One promising approach involves the use of nanocarriers. nih.govresearchgate.netnih.gov

A notable example is the development of a nanoconjugate of this compound with C60 fullerene. nih.govresearchgate.netnih.gov This nanocomplex has shown enhanced selectivity towards cancer cells in vitro compared to this compound alone. nih.govresearchgate.netnih.gov The fullerene acts as a stable nanocarrier that facilitates the delivery of this compound into tumor cells. nih.govresearchgate.netnih.gov Studies using molecular modeling, dynamic light scattering, and Fourier transform infrared spectroscopy have confirmed the complexation between this compound and C60 fullerene. nih.govnih.gov In vitro cytotoxicity assays on cancer cell lines and human mesenchymal stem cells demonstrated that the nanocomplex had higher toxicity towards cancer cells and lower toxicity towards normal cells. nih.govnih.gov This enhanced selectivity suggests that C60 fullerene could be a valuable nanoplatform for the targeted delivery of this compound in future preclinical animal models. nih.govresearchgate.netnih.gov Other nanodelivery systems, such as polyamide nanocapsules, are also being investigated for the targeted delivery of anticancer drugs, highlighting a broader trend in the field that could be applicable to this compound. rsc.org

Nanoconjugates for Enhanced Cellular Uptake (e.g., C60 Fullerene)

To improve the delivery of this compound into cancer cells, researchers have explored the use of C60 fullerene as a stable and flexible nanocarrier. nih.govnih.gov Fullerenes are a class of carbon allotropes, and their unique spherical structure and polyaromatic surface make them suitable for non-covalent complexation with various drug molecules. researchgate.netnih.gov

The formation of a this compound-C60 fullerene (LA-C60) nanoconjugate in an aqueous solution has been confirmed through multiple physicochemical methods, including molecular modeling, dynamic light scattering (DLS), ζ-Potential measurements, Fourier transform infrared spectroscopy, atomic force microscopy, and small-angle neutron scattering. nih.govrsc.org Molecular modeling suggests that the binding is favorable, with up to two this compound molecules attaching to the surface of a single C60 fullerene molecule. nih.gov This association is primarily stabilized by hydrophobic interactions and π-stacking between the aromatic structure of this compound and the surface of the fullerene. nih.gov

Dynamic light scattering (DLS) measurements were performed to characterize the size and stability of these nanocomplexes in aqueous dispersions. The results showed that C60 fullerenes and the LA-C60 mixture form stable aggregates with a low polydispersity index, indicating a relatively uniform particle size. nih.gov A significant shift in the ζ-Potential for the LA-C60 mixture compared to the C60 fullerene solution alone further indicates a successful interaction and complex formation between the two compounds. nih.gov

Table 1: Physicochemical Properties of C60 Fullerene Aqueous Solution (C60FAS) and this compound-C60 Nanocomposite (C60 + LA)

| Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | ζ-Potential (mV) |

|---|---|---|---|

| C60FAS | 184 ± 18 | 0.209 | -17.0 ± 2.0 |

| C60 + LA mixture | 190 ± 20 | 0.219 | -1.0 ± 0.1 |

Evaluation of Delivery System Impact on In Vitro Efficacy

The development of the LA-C60 nanoconjugate was primarily aimed at enhancing the selectivity and efficacy of this compound against cancer cells. nih.gov In vitro studies were conducted to evaluate the cytotoxic activity of the nanoconjugate against two cancer cell lines—human osteosarcoma (MG-63) and mouse mammary carcinoma (4T1)—and to compare it with its effect on non-cancerous human mesenchymal stem cells (hMSCs). nih.gov

The results demonstrated that the LA-C60 nanoconjugate exhibited a significantly higher and more selective toxic effect on cancer cells compared to this compound administered alone. nih.govresearchgate.net While this compound by itself was toxic to all three cell types in a concentration-dependent manner, the LA-C60 complex showed pronounced cytotoxicity towards the MG-63 and 4T1 cancer cells while being markedly less toxic to the normal hMSCs. nih.govnih.gov For instance, at a this compound concentration of 2 µg/mL, the free drug killed all tested cell lines, whereas the LA-C60 nanocomplex at the same concentration demonstrated high toxicity for cancer cells but much lower toxicity for the mesenchymal stem cells. researchgate.net

Fluorescence microscopy studies supported these findings, revealing a higher uptake of the LA-C60 nanocomplex by tumor cells compared to the lower uptake observed in mesenchymal stem cells. nih.gov The C60 fullerene carrier alone was found to be non-toxic to the cells at the tested concentrations. nih.govresearchgate.net This enhanced selectivity suggests that immobilizing this compound on a C60 fullerene nanoplatform is a promising strategy for targeted drug delivery, potentially increasing its medico-biological effectiveness. nih.govmdpi.com

Table 2: In Vitro Cytotoxicity of this compound (LA) and LA-C60 Nanocomplex

| Compound | Cell Line | Effect | IC50 Value (µg/mL) |

|---|---|---|---|

| This compound (LA) | MG-63 (Human Osteosarcoma) | Cytotoxic | 1.81 researchgate.net |

| This compound (LA) | 4T1 (Mouse Mammary Carcinoma) | Cytotoxic | 0.55 researchgate.net |

| This compound (LA) | hMSCs (Human Mesenchymal Stem Cells) | Cytotoxic | 0.88 researchgate.net |

| LA-C60 Nanocomplex | MG-63 & 4T1 | Higher toxicity vs. LA alone | N/A |

| LA-C60 Nanocomplex | hMSCs | Lower toxicity vs. LA alone | N/A |

| C60 Fullerene (C60FAS) | All tested cell lines | Non-toxic at tested concentrations nih.gov | N/A |

Mechanisms of Cellular Resistance to Landomycin a

Characterization of Acquired Resistance Mechanisms in Cellular Models

Studies using various cancer cell lines have begun to elucidate the mechanisms by which cells can acquire resistance to landomycins. These mechanisms primarily involve the active removal of the drug from the cell and modifications to the drug's molecular targets or signaling pathways.

A primary and well-documented mechanism of multidrug resistance (MDR) in cancer cells is the overexpression of ATP-binding cassette (ABC) transporters. frontiersin.org These membrane proteins function as energy-dependent efflux pumps, actively extruding a wide range of structurally and functionally diverse compounds, including many chemotherapeutic drugs, from the cell. frontiersin.orgreactgroup.org This process lowers the intracellular drug concentration, preventing the agent from reaching its target and exerting its cytotoxic effect. frontiersin.org

Several ABC transporters are implicated in clinical drug resistance, including P-glycoprotein (P-gp, encoded by ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1, encoded by ABCC1), and Breast Cancer Resistance Protein (BCRP, encoded by ABCG2). researchgate.netnih.gov Interestingly, while many anticancer drugs are substrates for these pumps, some landomycins have demonstrated an ability to circumvent this type of resistance. For instance, Landomycin E has been shown to be largely unaffected by the overexpression of P-gp, MRP1, and BCRP in doxorubicin-resistant cell lines. researchgate.netnih.gov Studies on HL-60 leukemia cells and their drug-resistant sublines revealed that while the HL-60/vinc line (overexpressing P-gp) showed no resistance to Landomycin E, the HL-60/adr line (overexpressing MRP-1) exhibited only a minor twofold decrease in sensitivity. researchgate.net

However, the landomycin biosynthetic gene clusters in producing Streptomyces species themselves contain genes encoding ABC transporters, which confer self-resistance. mdpi.com The lndW gene, found at the end of the landomycin biosynthetic gene cluster, encodes an ATP-binding subunit of an ABC transporter protein that is linked to landomycin resistance. researchgate.net Another gene, lndJ, has also been identified as a transporter. mdpi.com This suggests that while some landomycins can evade common human ABC transporters, efflux remains a potential and inherent resistance mechanism. Overexpression of specific, as-yet-unidentified transporters in cancer cells could therefore contribute to acquired resistance to Landomycin A.

| Transporter Family | Specific Transporter | Role in Resistance | Source |

| ABC Transporters | P-glycoprotein (P-gp/ABCB1) | Landomycin E circumvents resistance mediated by this pump. researchgate.netnih.gov | researchgate.netnih.gov |

| MRP1 (ABCC1) | Landomycin E is only mildly affected by overexpression of this pump. researchgate.netnih.gov | researchgate.netnih.gov | |

| BCRP (ABCG2) | Landomycin E is largely unaffected by resistance mediated by this pump. nih.gov | nih.gov | |

| LndW | An ABC transporter subunit from Streptomyces that confers resistance to landomycins. researchgate.net | researchgate.net |

Resistance to an antibiotic or anticancer agent can also arise from modifications to its molecular target, which prevent or reduce the efficiency of drug binding. nih.govnih.gov This can occur through spontaneous mutations in the gene encoding the target protein. nih.govcrstoday.com Unlike anthracyclines such as doxorubicin (B1662922), landomycins are not believed to bind directly to DNA. researchgate.netnih.gov Instead, their mechanism of action is linked to the induction of oxidative stress and the modulation of specific cellular pathways. researchgate.netresearchgate.net

Key mechanistic features of landomycins include:

Induction of Reactive Oxygen Species (ROS): Landomycins cause an early and massive burst of hydrogen peroxide (H₂O₂) in tumor cells. nih.govresearchgate.netresearchgate.net This ROS generation is mediated by the enzyme NQO1. researchgate.netresearchgate.net

Glutathione (B108866) Depletion: The compounds have a high affinity for cellular thiols, leading to the depletion of the cellular antioxidant glutathione (GSH). researchgate.netresearchgate.netnih.gov Cancer drug resistance is often associated with elevated cellular glutathione levels. researchgate.netresearchgate.net

Apoptosis Induction: Landomycin E has been shown to directly activate procaspase-7, an effector caspase in the apoptosis pathway, in a manner that can bypass other key apoptotic proteins like caspase-3. researchgate.netlnu.edu.ua

Given these mechanisms, acquired resistance to this compound could develop through several alterations:

Changes in Redox Homeostasis: Cells could upregulate antioxidant systems to neutralize the drug-induced ROS burst, for example, by increasing the expression or activity of enzymes like catalase or by elevating the glutathione pool.

Modification of NQO1: Mutations in or altered expression of the NQO1 enzyme could reduce its ability to mediate the ROS generation required for landomycin cytotoxicity. researchgate.netresearchgate.net

Alterations in Apoptotic Pathways: Mutations in the gene for procaspase-7 or other downstream components of the apoptotic cascade could render the cells insensitive to the drug's pro-apoptotic signals. researchgate.netlnu.edu.ua

Role of Efflux Pump Overexpression (e.g., ABC Transporters)

Strategies to Circumvent Resistance in Preclinical Models

Overcoming drug resistance is a central goal in cancer therapy. For this compound, strategies are being explored that involve both modifying the drug's structure to create analogues with improved properties and combining it with other agents that can resensitize resistant cells.

The chemical structure of landomycins offers opportunities for modification to create analogues that can evade resistance mechanisms. The long oligosaccharide chain is a key determinant of the biological activity of landomycins, with longer chains generally correlating with enhanced potency. nih.govbiorxiv.org

Research into anthracycline analogues has shown that increasing lipophilicity can be a successful strategy to circumvent P-gp-mediated multidrug resistance. acs.org Highly lipophilic analogues tend to localize in the cytoplasm and mitochondria rather than the nucleus, potentially shifting their mechanism of action and allowing them to bypass resistance mechanisms associated with nuclear targets or drug efflux. acs.org This principle could guide the rational design of this compound analogues.

The total synthesis of novel landomycins, such as Landomycin Q and Landomycin R, has enabled the study of structure-activity relationships. rsc.orgnih.gov In one study, Landomycin R, which possesses a disaccharide chain, exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) while being non-toxic to human cells, demonstrating that structural modifications can fine-tune the biological and resistance profile. rsc.orgrsc.org By systematically altering the aglycone core and the glycan chain, it may be possible to develop this compound analogues that are less susceptible to efflux or have an enhanced ability to trigger cell death in resistant phenotypes.

| Landomycin Analogue | Structural Feature | Observed Biological Profile | Source |

| Landomycin R | Disaccharide chain | Active against MRSA, non-toxic to human Detroit 551 cells. rsc.orgrsc.org | rsc.orgrsc.org |

| Landomycin Q | Monosaccharide chain | Less cytotoxic than the aglycone core alone. rsc.org | rsc.org |

| Anhydrolandomycinone | Aglycone core (no sugar) | More toxic to Detroit 551 cells than its glycosylated products (Landomycin Q and R). rsc.org | rsc.org |

Another approach to combat resistance is to combine this compound with a second agent that can disable the cell's resistance mechanism. This can restore the cancer cell's sensitivity to the primary drug.

Given that landomycins act, in part, by depleting cellular glutathione, a logical strategy is to combine them with other glutathione-depleting agents. researchgate.netnih.gov Studies have shown that Landomycin E acts synergistically with agents like menadione, which also depletes glutathione. nih.govresearchgate.net This combination would be expected to overwhelm the cell's antioxidant capacity, enhancing the cytotoxic effects of the landomycin, particularly in cells that have developed resistance by upregulating their glutathione levels.

For resistance mediated by efflux pumps, the use of efflux pump inhibitors (EPIs) is a potential strategy. nih.gov Although some landomycins appear to evade the most common ABC transporters, in cases where resistance is confirmed to be pump-mediated, an EPI could block the extrusion of this compound, thereby increasing its intracellular accumulation and restoring its efficacy. researchgate.netnih.gov

Advanced Analytical and Structural Methodologies in Landomycin a Research

Spectroscopic Techniques for Structural Elucidation of Research Samples (excluding basic identification)

Advanced spectroscopic methods have been indispensable in confirming the complex structure of Landomycin A and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Studies

The complete structural determination of this compound was a significant challenge, largely overcome by the application of advanced two-dimensional (2D) NMR spectroscopy. nih.govjst.go.jp Techniques such as ¹H,¹H-COSY, ¹³C,¹H-COSY, and Heteronuclear Multiple Bond Connectivity (HMBC) spectroscopy were pivotal. nih.govjst.go.jp These experiments allowed for the definitive assignment of protons and carbons within the angucyclinone core and the extensive hexasaccharide chain. nih.govjst.go.jp

A notable challenge in the NMR analysis was the poor solubility of this compound in common organic solvents suitable for NMR. nih.govjst.go.jp To circumvent this, researchers prepared an octaacetyl derivative of this compound, which exhibited significantly improved solubility and facilitated the acquisition of high-quality NMR data. nih.govjst.go.jp This strategic derivatization was key to elucidating the sequence and linkage of the six deoxy sugars: four D-olivoses and two L-rhodinoses, arranged in a repeating trisaccharide pattern. nih.govjst.go.jpnih.gov The long sugar chain is uniquely attached as a phenolic glycoside to the aglycone. nih.govjst.go.jp

Further NMR studies on new landomycin analogues, such as landomycins X-Z, utilized 1D and 2D NMR to identify unique structural features, like the presence of β-D-amicetose in place of the usual β-D-olivose at the fourth sugar position. nih.gov

Table 1: Key 2D NMR Techniques in this compound Structural Elucidation

| NMR Technique | Information Obtained | Reference |

| ¹H,¹H-COSY | Established proton-proton correlations within each sugar residue and the aglycone. | nih.govjst.go.jp |

| ¹³C,¹H-COSY (HETCOR) | Correlated directly bonded protons and carbons, assigning carbon signals. | nih.govjst.go.jp |

| HMBC | Revealed long-range (2-3 bond) correlations between protons and carbons, crucial for determining the linkages between sugar units and the attachment point of the oligosaccharide to the aglycone. | nih.govjst.go.jp |

Mass Spectrometry (MS) for Characterization of Analogues

Mass spectrometry, particularly in tandem with liquid chromatography (LC-MS) and high-resolution mass spectrometry (HRMS), has been instrumental in identifying and characterizing a wide array of this compound analogues. nih.govnih.govacs.org Electrospray ionization (ESI) is a commonly used technique for generating ions of these large, non-volatile molecules. nih.gov

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide critical structural information. wikipedia.orgrsc.org For instance, the analysis of minor products from Streptomyces cyanogenus S-136 led to the isolation and characterization of new congeners, landomycins P-W. acs.org Their structures were established by interpreting their mass spectrometry data alongside NMR data. acs.org HRESIMS analysis was used to determine the molecular formulas of new compounds like 11-deoxylandomycinone and landomycins X-Z. nih.gov

The generation of novel landomycins through genetic engineering of the biosynthetic pathway also relies heavily on MS for rapid identification. nih.gov For example, overexpression of the glycosyltransferase gene lanGT3 resulted in new analogues, landomycins I and J, which were identified by APCI-MS (Atmospheric Pressure Chemical Ionization-Mass Spectrometry). nih.gov

Quantitative Analytical Methods for Research Investigations

Accurate quantification of this compound and its analogues in various matrices is essential for production optimization, pharmacokinetic studies, and understanding biological activity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Biological Matrices

LC-MS, particularly LC-MS/MS, stands out as a highly sensitive and selective method for the quantitative analysis of landomycins in complex biological samples like fermentation broths and cell cultures. nih.govnih.gov This technique combines the separation power of liquid chromatography with the mass-resolving capability of mass spectrometry. nih.gov

In research focused on optimizing landomycin production, LC-MS is used to directly measure the concentration of this compound and other related polyketides in culture extracts. biorxiv.org This allows for precise determination of titers and provides a benchmark for other, more rapid, analytical methods. biorxiv.org For instance, a linear regression analysis comparing LC-MS-determined concentrations with spectrophotometric absorbance showed a strong correlation (R² = 0.78), validating the use of the faster spectrophotometric method for routine monitoring. biorxiv.org The use of an internal standard is a common practice to ensure accuracy and precision in quantitative LC-MS analysis. nih.gov

Challenges in LC-MS analysis of biological matrices include matrix effects, where co-eluting compounds can suppress or enhance the ionization of the target analyte, potentially affecting accuracy. nebiolab.com Proper sample preparation, such as solid-phase extraction (SPE), and the use of isotopically labeled internal standards can help mitigate these effects. nebiolab.commdpi.com

Spectrophotometric Detection for Production Optimization

For rapid, high-throughput screening and optimization of landomycin production, UV-Vis spectrophotometry offers a practical and efficient analytical tool. biorxiv.orgbiorxiv.orgresearchgate.net Landomycins, like many polyketides, possess chromophores that absorb light in the UV-visible range. biorxiv.orgbiorxiv.org

Researchers have developed methods to quantify landomycin production by measuring the absorbance of culture extracts or even directly from culture supernatants. biorxiv.orgbiorxiv.org Initially, absorbance at 445 nm was used to estimate this compound production. biorxiv.orgbiorxiv.org Subsequent studies identified that absorbance at 265 nm (A265) in culture extracts was suitable for tracking total landomycin products. biorxiv.org To further streamline the process for high-throughput screening of different culture media, a method using the absorbance of the culture supernatant at 345 nm (A345) was developed. biorxiv.orgbiorxiv.org This approach eliminated the need for a time-consuming extraction step. biorxiv.org

A strong Pearson correlation coefficient (0.965) was found between the A345 of culture supernatants and the total landomycin concentration determined by LC-MS, confirming the reliability of this rapid spectrophotometric method for optimizing fermentation conditions and timelines. biorxiv.org

Table 2: Spectrophotometric Methods for Landomycin Production Monitoring

| Wavelength | Sample Type | Purpose | Reference |

| 445 nm | Culture Extracts | Initial estimation of this compound production. | biorxiv.orgbiorxiv.org |

| 265 nm | Culture Extracts | Estimation of total landomycin products for media optimization. | biorxiv.org |

| 345 nm | Culture Supernatants | Rapid, high-throughput screening for production optimization. | biorxiv.orgbiorxiv.org |

Crystallographic Studies of this compound-Target Interactions

X-ray crystallography provides atomic-level insights into how this compound interacts with its biological targets, which is crucial for understanding its mechanism of action. While the crystal structure of this compound itself has not been the primary focus, studies have successfully elucidated the structures of its molecular targets in complex with the drug or its analogues.